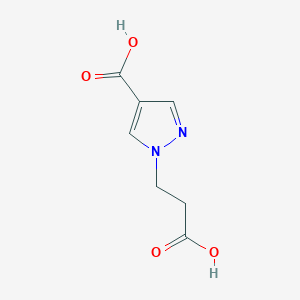

1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Carboxyethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at the 4-position of the pyrazole ring and a 2-carboxyethyl substituent at the N1 position. Pyrazole derivatives are widely explored in medicinal chemistry for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrases) and anti-inflammatory effects .

Propriétés

IUPAC Name |

1-(2-carboxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)1-2-9-4-5(3-8-9)7(12)13/h3-4H,1-2H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOXGMPTXFOFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by carboxylation at the 2- and 4-positions using carbon dioxide under basic conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include steps such as esterification, cyclization, and subsequent hydrolysis to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated pyrazole derivatives.

Applications De Recherche Scientifique

1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mécanisme D'action

The mechanism of action of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets within proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

- Carboxylic Acid vs. Aldehyde : The target compound’s C4 carboxylic acid group offers stronger hydrogen-bonding capacity compared to aldehydes (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde ), which may improve interactions with polar biological targets such as enzymes .

- Electron-Donating Groups: The 3-methoxybenzyl substituent in 1-(3-methoxybenzyl)-1H-pyrazole-4-carboxylic acid improves water solubility, making it advantageous for aqueous-phase reactions . Trifluoromethyl Groups: Compounds like N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(1-oxoisoindolin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide () demonstrate how trifluoromethyl groups enhance metabolic stability and binding affinity .

Activité Biologique

1-(2-Carboxyethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure

The molecular structure of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a series of synthesized pyrazole derivatives were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity. Specifically, compounds with a carboxyethyl substituent demonstrated enhanced efficacy against these pathogens .

| Compound | Target Organism | Activity |

|---|---|---|

| 1a | E. coli | Moderate |

| 1b | S. aureus | Strong |

| 3a | Candida spp. | Significant |

Anti-inflammatory Properties

The anti-inflammatory potential of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid has been explored through various in vivo models. In particular, studies utilizing the carrageenan-induced rat paw edema model demonstrated that this compound significantly reduced inflammation markers compared to standard anti-inflammatory drugs like indomethacin .

Key Findings:

- The compound inhibited COX-1 and COX-2 enzymes, which are crucial in the inflammatory response.

- It showed a dose-dependent reduction in edema formation.

Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention in recent years. Research indicates that compounds similar to 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid can inhibit cell proliferation in various cancer cell lines. A study highlighted that certain pyrazoles could interfere with cell signaling pathways involved in cancer progression, such as the ERK and AKT pathways .

In Vitro Study Results:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values:

- HeLa: 50 µM

- MCF-7: 75 µM

The biological activity of 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may involve:

- Enzyme Inhibition: Blocking key enzymes in inflammatory and cancer pathways.

- Receptor Modulation: Altering receptor activities that lead to reduced cell proliferation and inflammatory responses.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives, including 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid:

-

Study on Antimicrobial Efficacy:

- Researchers synthesized a series of pyrazole derivatives and tested them against clinical strains of bacteria.

- Results indicated that compounds with carboxyl groups exhibited superior activity compared to those without.

-

Anti-inflammatory Assessment:

- A study conducted on rats showed that administration of the compound significantly reduced paw edema.

- Histopathological analysis revealed minimal tissue damage compared to controls treated with traditional anti-inflammatories.

-

Anticancer Screening:

- In vitro assays demonstrated that the compound inhibited growth in specific cancer cell lines, suggesting potential for further development as an anticancer agent.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.